B1575037 Melanoma-associated antigen C1 (959-968)

Melanoma-associated antigen C1 (959-968)

Cat. No.: B1575037
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Cancer/Testis Antigens (CTAs) in Tumor Immunology

Cancer/Testis Antigens (CTAs) are a group of proteins characterized by a unique expression pattern: they are present in male germ cells in the testis, and in some cases the placenta, but are typically absent from other normal adult tissues. wikipedia.orgnih.govnih.gov However, these antigens are frequently re-expressed in various types of human cancers, including melanoma, lung cancer, bladder cancer, and liver cancer. wikipedia.org This tumor-restricted expression makes them a key area of interest in cancer research. numberanalytics.com

The term "Cancer/Testis Antigen" was first introduced in the late 1990s to classify this growing family of tumor antigens. nih.gov To date, over 100 gene families of CTAs have been identified. frontiersin.org These are broadly categorized into two groups based on their chromosomal location: CT-X antigens, which are encoded by genes on the X chromosome, and non-X CT antigens, located on autosomal chromosomes. nih.gov

The biological significance of CTAs is twofold. In normal development, they play a role in fertility and gametogenesis, contributing to the differentiation and division of germ cells. wikipedia.org In the context of cancer, the re-expression of CTAs is linked to tumorigenesis. nih.gov Studies suggest that some CTAs may contribute to malignant characteristics, such as promoting cancer cell growth, proliferation, survival, and metastasis. wikipedia.orgnumberanalytics.com The expression of CTAs in various cancers is often heterogeneous and can correlate with tumor progression. wikipedia.org

The restricted expression pattern of CTAs makes them highly attractive targets for cancer immunotherapy. wikipedia.orgnih.govnumberanalytics.com Since they are largely absent from normal, healthy tissues, therapies targeting these antigens can specifically attack tumor cells while minimizing harm to the rest of the body. numberanalytics.comnih.gov The testis, where CTAs are normally expressed, is an immune-privileged site, partly due to the blood-testis barrier and the lack of Human Leukocyte Antigen (HLA) class I expression on germ cells. wikipedia.org This prevents the immune system from developing tolerance to these antigens, meaning that when they appear on cancer cells, they can be recognized as foreign and trigger an immune response. wikipedia.org

CTAs are strongly immunogenic and can elicit both humoral (antibody-based) and cellular (T-cell-based) immune responses in cancer patients. wikipedia.orgnih.gov Their ability to be processed into peptides and presented by HLA molecules on the surface of cancer cells makes them recognizable by cytotoxic T lymphocytes (CTLs), a type of immune cell that can kill cancer cells. nih.govmdpi.com This has led to the development of various immunotherapeutic strategies, including:

Cancer Vaccines: Using whole CTA proteins or specific peptide fragments to stimulate the patient's immune system to recognize and fight the tumor. wikipedia.orgmdpi.com

Adoptive Cell Transfer (ACT): Involving the administration of T cells engineered to recognize CTA-derived peptides, such as Chimeric Antigen Receptor (CAR-T) or T-Cell Receptor (TCR) T-cell therapies. mdpi.com

Several CTAs, including members of the MAGE family and NY-ESO-1, are among the most widely studied antigens for these therapeutic approaches. wikipedia.orgmdpi.com

Characterization of Melanoma-associated antigen C1 (MAGE-C1/CT-7)

Melanoma-associated antigen C1 (MAGE-C1), also known as CT7, belongs to the MAGE gene family, which was first discovered through the cloning of a human tumor antigen from a melanoma patient that elicited a cytotoxic T-lymphocyte response. nih.govwikigenes.org The MAGE family is a large, highly conserved group of proteins that are part of the broader Cancer/Testis Antigen category. nih.govcreative-biogene.com

The MAGE family is divided into two main types based on expression patterns. nih.govspandidos-publications.com

Type I MAGEs are considered true CTAs, with expression restricted to the testis, placenta, and various tumors. This group includes the MAGE-A, MAGE-B, and MAGE-C subfamilies, which are clustered on the X chromosome. nih.govspandidos-publications.com

Type II MAGEs are expressed more broadly across different tissues in the body and are not confined to the X chromosome. nih.gov

MAGE-C1 is classified as a Type I MAGE and is encoded by a gene on the X chromosome. wikigenes.orgnih.gov Like other Type I MAGEs, its expression is silent in most normal tissues but is aberrantly activated in a significant proportion of tumors, including multiple myeloma, melanoma, breast cancer, and non-small cell lung carcinoma. wikigenes.orgspandidos-publications.comnih.gov

While sharing the family's core characteristics, MAGE-C1 possesses distinct features. A primary distinguishing characteristic is its size. The MAGE-C1 protein is significantly larger than most other MAGE proteins, containing a putative 1142 amino acids. wikigenes.orggenecards.org This increased length is due to the presence of a large number of unique, short repetitive sequences located at the 5' end of the gene, preceding the region of homology shared with other MAGE family members. wikigenes.orgcreative-biogene.comgenecards.org

Despite its unique repetitive region, MAGE-C1 contains the conserved MAGE Homology Domain (MHD). nih.govplos.org The MHD is a sequence of approximately 170-180 amino acids that is a defining feature of the entire MAGE protein family and is crucial for many of their biological functions. nih.govorigene.com

FeatureDescription
Gene Name MAGEC1
Protein Name Melanoma-associated antigen C1
Synonyms CT7, CT7.1
Classification Type I MAGE, Cancer/Testis Antigen (CTA)
Chromosomal Location X chromosome
Key Structural Domain MAGE Homology Domain (MHD)
Distinguishing Feature Significantly larger than other MAGE proteins due to a unique repetitive sequence region. wikigenes.orgcreative-biogene.comgenecards.org

Identification and Significance of the MAGE-C1 (959-968) Peptide Epitope

Within the MAGE-C1 protein, specific segments known as epitopes can be presented by cancer cells to the immune system. The peptide corresponding to amino acids 959-968 is a scientifically significant epitope. This specific peptide, with the sequence ILFGISLREV, is derived from the MAGE Homology Domain (MHD) of the MAGE-C1 protein. plos.orgucl.ac.be

Research has successfully identified this 10-amino-acid peptide as an immunogenic epitope. nih.gov In a key study, scientists used a combination of "reverse immunology"—predicting peptides that would bind to specific HLA molecules—and immunization of HLA-A2 transgenic mice to pinpoint epitopes that could stimulate a CD8+ T-cell response. nih.gov

The MAGE-C1 (959-968) peptide was identified as being restricted by HLA-A2, a common HLA type in the human population. ucl.ac.benih.gov Crucially, further experiments demonstrated that this peptide is naturally processed and presented by myeloma cells that express the MAGE-C1 gene. nih.gov This means that T-cells specific for the 959-968 epitope are capable of recognizing and targeting these tumor cells. nih.gov

The identification of MAGE-C1 (959-968) is highly significant for the field of immunotherapy. As the first report of a defined CD8+ T-cell epitope for MAGE-C1—one of the most commonly expressed CTAs in malignancies like multiple myeloma—it represents a promising and specific target for T-cell-based therapies. nih.gov

Epitope Details
Parent Protein Melanoma-associated antigen C1 (MAGE-C1/CT7)
Amino Acid Position 959-968
Peptide Sequence ILFGISLREV
HLA Restriction HLA-A2 ucl.ac.benih.gov
Significance An immunogenic epitope naturally processed and presented by tumor cells, making it a viable target for T-cell immunotherapy for MAGE-C1-positive cancers. nih.gov

Context of Epitope Discovery in Tumor Antigen Research

The discovery of T-cell epitopes is a cornerstone of modern cancer immunotherapy research. nih.govnews-medical.net Historically, the identification of such epitopes was a laborious process. However, the advent of "reverse immunology" has revolutionized the field. aai.orgnih.govoup.comrug.nl This approach begins with the genetic sequence of a tumor antigen of interest. nih.gov Using computational algorithms, researchers can predict which small peptide fragments of the protein are likely to bind to specific human leukocyte antigen (HLA) molecules, the human version of MHC. nih.govnih.govroyalsocietypublishing.org These predicted peptides are then synthesized and tested experimentally for their ability to be recognized by and to activate T-cells, particularly cytotoxic T lymphocytes (CTLs), which are responsible for killing tumor cells. nih.govnih.gov

This in silico prediction, combined with in vitro validation, allows for a high-throughput screening of potential epitopes, significantly accelerating the discovery process. nih.govrug.nl Further refinement of these methods incorporates mass spectrometry-based analysis of the "immunopeptidome"—the collection of peptides naturally presented by HLA molecules on the surface of tumor cells—to confirm that a predicted epitope is indeed processed and presented by the cancer cell. aai.orgoup.com This ensures the biological relevance of the identified epitopes, moving beyond theoretical predictions to what the immune system actually "sees" on a tumor cell. aai.orgnih.gov The identification of epitopes like MAGE-C1 (959-968) is a direct result of these advanced, multi-faceted discovery strategies. nih.gov

Specificity of the (959-968) Fragment as an Immunogenic Epitope

The MAGE-C1 (959-968) peptide, with the amino acid sequence ILFGISLREV, has been identified as a specific, immunogenic epitope capable of eliciting a response from human CD8+ T-cells. nih.govbiosyn.comfrontiersin.org This specificity is primarily dictated by its ability to bind to the HLA-A2 molecule, one of the most common HLA types. nih.govbiosyn.com Research combining epitope prediction algorithms and in vitro T-cell stimulation assays first pinpointed this fragment as a candidate. nih.gov

Subsequent experiments confirmed its immunogenicity. T-cells from healthy donors, when stimulated with dendritic cells loaded with the MAGE-C1 (959-968) peptide, were able to expand and demonstrate specific reactivity. nih.gov These expanded T-cells produced interferon-gamma (IFN-γ), a key cytokine indicating T-cell activation, when re-exposed to the peptide. nih.gov Crucially, these T-cells also recognized and responded to HLA-A2 positive tumor cells that naturally express the full-length MAGE-C1 protein. nih.gov This demonstrates that the (959-968) fragment is not just a synthetic construct but is a naturally processed and presented epitope, making it a valid target for immunotherapy. nih.gov The ability of T-cells to specifically recognize this peptide on the surface of cancer cells is the fundamental basis of its potential therapeutic utility. nih.govfrontiersin.org

PropertyDescriptionSource
Peptide Sequence ILFGISLREV nih.govfrontiersin.org
Parent Antigen Melanoma-associated antigen C1 (MAGE-C1/CT7) nih.govplos.org
Amino Acid Position 959-968 nih.govbiosyn.complos.org
MHC Restriction HLA-A2 nih.govbiosyn.com
Cellular Recognition CD8+ Cytotoxic T Lymphocytes (CTLs) nih.gov

Relative Immunogenicity Compared to Other MAGE-C1 Epitopes (e.g., 1083-1091)

The MAGE-C1 protein contains multiple potential T-cell epitopes. In the same studies that identified the (959-968) peptide, another epitope, MAGE-C1 (1083-1091) with the sequence KVVEFLAML, was also discovered and characterized. nih.govplos.orgnovoprolabs.com Both peptides are derived from the MAGE homology domain (MHD) of the protein and are presented by the HLA-A2 molecule. plos.org

Comparative studies were conducted to assess the relative immunogenicity of these epitopes. T-cell responses against both the (959-968) and (1083-1091) peptides were successfully generated from healthy donors and were shown to be reproducible. nih.gov T-cell lines specific for both epitopes demonstrated the ability to recognize and kill myeloma cells that were positive for both HLA-A2 and MAGE-C1, confirming natural processing and presentation for both. nih.gov

When HLA-A2 transgenic mice were vaccinated with the peptides, both induced T-cell responses of a similar magnitude to those seen against well-known viral epitopes from cytomegalovirus and influenza. nih.gov However, another identified peptide, MAGE-C1 (998-1006), proved to be weakly immunogenic in these same studies, with T-cell responses being detectable only after in vitro stimulation. nih.gov This suggests that MAGE-C1 (959-968) and MAGE-C1 (1083-1091) are immunodominant epitopes from this antigen when presented by HLA-A2. nih.gov The existence of multiple potent epitopes within the same antigen is advantageous for immunotherapy, as it allows for a multi-pronged attack on the tumor, potentially reducing the risk of the cancer escaping immune detection by losing a single epitope. nih.gov

EpitopeSequenceAmino Acid PositionImmunogenicity ProfileSource
MAGE-C1 (959-968) ILFGISLREV959-968Immunodominant; elicits strong, reproducible CD8+ T-cell responses. Recognized on tumor cells. nih.gov
MAGE-C1 (1083-1091) KVVEFLAML1083-1091Immunodominant; elicits strong, reproducible CD8+ T-cell responses. Recognized on tumor cells. nih.govnovoprolabs.com
MAGE-C1 (998-1006) -998-1006Weakly immunogenic; T-cell responses detectable but less robust compared to the other two epitopes. nih.gov

Properties

sequence

ILFGISLREV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanoma-associated antigen C1 (959-968)

Origin of Product

United States

T Cell Recognition and Effector Functions Against Melanoma Associated Antigen C1 959 968

T-Cell Receptor (TCR) Specificity and Avidity for MAGE-C1 (959-968)-MHC Complex

The interaction between a T-cell receptor (TCR) and the peptide-Major Histocompatibility Complex (pMHC) is a cornerstone of the adaptive immune response. frontiersin.orgmblbio.com The efficacy of this recognition is governed by the TCR's specificity for the particular pMHC and the avidity of the binding. frontiersin.org

Characterization of MAGE-C1 (959-968)-Specific TCRs

The MAGE-C1 (959-968) peptide, with the amino acid sequence ILFGISLREV, is recognized by T-cells in the context of the HLA-A*02:01 molecule. mblbio.comnih.gov The identification and characterization of TCRs specific for this complex are crucial for understanding and developing immunotherapies.

Researchers have successfully identified CD8+ T-cell responses against the MAGE-C1 (959-968) peptide, also referred to as p959. nih.gov These specific T-cells have been isolated from healthy donors, indicating that the T-cell repertoire to this antigen is not entirely deleted through central tolerance. nih.gov The identification of these TCRs often involves the use of peptide-HLA tetramers or pentamers, which can be used to sort and identify MAGE-specific CD8+ T-cell clones. nih.govnih.gov These multimeric pMHC reagents bind to TCRs with the corresponding specificity, allowing for their detection and isolation. mblbio.com

ParameterDescriptionSource(s)
Peptide Name MAGE-C1 (959-968) / p959 nih.gov
Amino Acid Sequence ILFGISLREV mblbio.comnih.gov
MHC Restriction HLA-A*02:01 mblbio.comnih.gov
Identification Method Peptide-HLA-A2 pentamer/tetramer staining nih.govnih.govnih.gov

Functional Avidity Measurements of Responding T Cells

For MAGE-C1 (959-968), studies have shown that the T-cell repertoire in healthy donors contains T-cells with sufficient avidity to recognize tumors expressing the MAGE-C1 antigen. nih.gov The functional avidity of these T-cells can be assessed through various in vitro assays that measure T-cell functions like cytokine production (e.g., IFN-γ) or cytotoxicity in response to decreasing concentrations of the p959 peptide. frontiersin.orgnih.gov The concentration of peptide required to achieve a half-maximal response (EC50) is a common metric used to quantify functional avidity. nih.gov While specific EC50 values for MAGE-C1 (959-968) are not detailed in the provided context, the successful generation of CTLs that recognize and kill tumor cells expressing this antigen indicates the presence of T-cells with functionally relevant avidity. nih.gov

Induction and Characterization of MAGE-C1 (959-968)-Specific Cytotoxic T Lymphocytes (CTLs)

Cytotoxic T lymphocytes are the primary effector cells responsible for eliminating malignant cells. The generation and characterization of CTLs specific for the MAGE-C1 (959-968) epitope are fundamental steps toward its use in adoptive T-cell therapies.

In vitro Generation and Expansion of MAGE-C1 (959-968)-Specific CTLs

CTLs specific for the MAGE-C1 (959-968) peptide can be successfully generated and expanded in vitro. nih.govnih.gov A common method involves stimulating peripheral blood mononuclear cells (PBMCs) from healthy, HLA-A2+ donors with antigen-presenting cells (APCs), such as dendritic cells, that have been pulsed with the synthetic MAGE-C1 (959-968) peptide. nih.gov Another approach uses hybrid cell lines, created by fusing myeloma cells with an APC cell line, to stimulate PBMCs from myeloma patients. nih.gov These co-culture systems lead to the induction and expansion of tumor antigen-specific T-cells. nih.gov T-cells specific for the p959 peptide have been successfully isolated from all six healthy donors in one study, demonstrating the feasibility of this approach. nih.gov

Phenotypic Markers of MAGE-C1 (959-968)-Reactive CTLs (e.g., CD8+)

The CTLs that react to the MAGE-C1 (959-968) peptide are characterized by the expression of the CD8 co-receptor, identifying them as CD8+ T-cells. nih.govnih.gov This phenotype is confirmed using flow cytometry, a technique that allows for the identification and quantification of specific cell populations. nih.gov In this method, cells are stained with fluorescently labeled antibodies, such as FITC-labeled anti-CD8 antibodies. nih.gov To specifically identify the antigen-reactive CTLs, these cells are co-stained with phycoerythrin (PE)-labeled HLA-A2-peptide pentamers that incorporate the MAGE-C1 (959-968) peptide. nih.gov The double-positive (CD8+ and pentamer+) population represents the MAGE-C1 (959-968)-specific CTLs. nih.gov

Marker/ReagentPurposeMethodSource(s)
CD8 Phenotypic marker for cytotoxic T-cellsFlow Cytometry nih.govnih.gov
HLA-A2/MAGE-C1 (959-968) Pentamer Identification of antigen-specific T-cellsFlow Cytometry nih.govnih.gov
IFN-γ Measures T-cell activation/effector functionELISpot Assay nih.govnih.gov
Perforin (B1180081) Measures cytotoxic potentialELISpot Assay nih.gov

Effector Mechanisms of MAGE-C1 (959-968)-Specific CTLs (e.g., Granzyme/Perforin)

Once activated, MAGE-C1 (959-968)-specific CTLs employ specific effector mechanisms to eliminate target tumor cells. A primary pathway is the release of cytotoxic granules at the immunological synapse formed with the target cell. mdpi.com These granules contain key proteins such as perforin and granzymes. mdpi.comnih.gov

Perforin creates pores in the target cell's membrane, which facilitates the entry of granzymes into the cell's cytosol. mdpi.comfrontiersin.orgbiorxiv.org Granzymes are a family of serine proteases that, once inside the target cell, can initiate programmed cell death, or apoptosis, by cleaving various cellular substrates. mdpi.combiorxiv.org Studies have demonstrated that CTLs specific for MAGE-C1 (959-968) possess cytotoxic activity and can be assessed via perforin and IFN-γ ELISpot assays. nih.gov The release of IFN-γ is another key effector function, as this cytokine can have direct anti-proliferative effects on tumor cells and can modulate the tumor microenvironment to enhance the anti-tumor immune response. nih.gov The ability of these CTLs to kill MAGE-C1-expressing myeloma cell lines confirms that these effector mechanisms are functional and effective. nih.gov

Functional Assessment of MAGE-C1 (959-968)-Specific T-Cell Responses

The functional capacity of T-cells specific for the Melanoma-associated antigen C1 (959-968) epitope, also known as MAGE-C1 p959 or CT-7(959-968), is a critical determinant of their anti-tumor potential. This assessment involves evaluating their ability to execute key effector functions upon recognition of their target antigen. Research has focused on two primary functions: the secretion of pro-inflammatory cytokines and the direct killing of cancer cells presenting the MAGE-C1 (959-968) peptide.

The production of cytokines, particularly Interferon-gamma (IFN-γ), is a hallmark of an activated and effective T-cell response. IFN-γ plays a pleiotropic role in anti-tumor immunity by enhancing antigen presentation, activating other immune cells, and directly inhibiting tumor cell growth. biorxiv.org Studies have consistently demonstrated that T-cells recognizing the MAGE-C1 (959-968) epitope are potent producers of IFN-γ.

In studies aimed at identifying immunogenic epitopes of MAGE-C1 (also known as Cancer-Testis Antigen 7 or CT-7), researchers used IFN-γ Enzyme-Linked Immunospot (ELISpot) assays as a primary method to detect T-cell responses. nih.govnih.gov T-cells from healthy donors were stimulated in vitro with dendritic cells pulsed with various MAGE-C1 derived peptides. nih.gov Significant IFN-γ secretion was consistently observed from CD8+ T-cells in response to the MAGE-C1 (959-968) peptide, confirming its ability to elicit a specific T-cell response. nih.gov In one study, T-cell responses against the 959-968 peptide were detected in all six healthy donors tested. nih.gov

Further investigations into generating tumor-specific cytotoxic T-lymphocytes (CTLs) for potential immunotherapy in multiple myeloma also highlighted the MAGE-C1 (959-968) peptide. nih.gov Following stimulation, the resulting antigen-specific CTLs were assessed for their functional activity, with IFN-γ ELISpot assays confirming specific reactivity against the MAGE-C1 (959-968) target. nih.gov While IFN-γ is the most extensively studied cytokine in this context, activated tumor-specific CD8+ T cells are also known to secrete other important cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-2 (IL-2), contributing to a polyfunctional anti-tumor response. uzh.choncotarget.com

Table 1: IFN-γ Response to MAGE-C1 (959-968) Peptide in Healthy Donors

Study FocusPeptide TestedT-Cell SourceAssayKey FindingReference
Identification of immunogenic MAGE-C1/CT-7 epitopesCT-7(959–968)Healthy Donor T-CellsIFN-γ ELISPOTSpecific T-cell responses detected in 6 out of 6 donors. nih.gov
In vitro generation of tumor-specific CTLsMAGE-C1 (959–968)Multiple Myeloma Patient PBLsIFN-γ ELISpotConfirmed antigen-specific IFN-γ production by induced CTLs. nih.gov

A definitive measure of an effective anti-tumor T-cell response is the ability to directly recognize and eliminate cancer cells. T-cells specific for the MAGE-C1 (959-968) epitope have been shown to possess this direct cytotoxic capability. nih.govnih.gov This function is crucial for tumor eradication and is a key endpoint in the evaluation of potential T-cell based immunotherapies. uzh.ch

Studies have demonstrated that CD8+ T-cells stimulated with the MAGE-C1 (959-968) peptide can efficiently lyse target cells that present this specific epitope. nih.gov This has been confirmed using standard cytotoxicity assays, such as chromium release assays. nih.gov The targets in these experiments include not only peptide-pulsed cells but, more importantly, human tumor cell lines that naturally express the MAGE-C1 antigen and the appropriate HLA-A2 molecule for presentation. nih.gov The ability to kill these naturally expressing tumor cells is critical, as it indicates that the MAGE-C1 (959-968) epitope is processed and presented by the tumor's own machinery, making it a valid target for immunotherapy. nih.gov

In addition to CD8+ T-cells, research has also uncovered that MAGE-C1-specific CD4+ T-cells can exhibit surprising cytotoxic functions, secreting molecules like perforin to directly kill target cells. nih.gov The cytotoxic potential of MAGE-C1 (959-968)-specific T-cells underscores their therapeutic relevance for cancers that express this antigen, such as melanoma and multiple myeloma. nih.govplos.org

Table 2: Cytotoxic Activity of MAGE-C1 (959-968)-Specific T-Cells

Study FocusEffector CellsTarget CellsKey FindingReference
Identification of immunogenic MAGE-C1/CT-7 epitopesCT-7(959-968)-specific T-cellsHuman myeloma cell lines and CT-7 cDNA-transduced tumor cellsT-cells demonstrated killing of human myeloma cell lines, confirming natural processing and presentation of the epitope. nih.gov
In vitro generation of tumor-specific CTLsMAGE-C1 (959-968)-specific CTLsTumor cells expressing the antigenCytotoxicity assays confirmed the ability of induced CTLs to kill target cells. nih.gov
Spontaneous MAGE-C1/CT7 immunity in melanomaMAGE-C1-specific CD4+ T-cell clonesPeptide-pulsed melanoma cell lineCD4+ T-cell clones were able to secrete perforin and exert cytotoxicity. nih.gov

Expression Profile and Immunological Relevance of Melanoma Associated Antigen C1

Tumor-Restricted Expression Patterns of MAGE-C1

Expression in Melanoma and Other Cancers

MAGE-C1 is expressed in a wide array of malignancies. maayanlab.cloud Initially identified in melanoma, its expression has since been documented in multiple myeloma, colorectal cancer, sarcoma, ovarian cancer, breast cancer, lung cancer, and hepatocellular carcinoma. maayanlab.cloudnih.govamegroups.orgnih.govmdpi.com

In melanoma , MAGE-C1 protein expression is observed in a significant portion of tumors. nih.gov One study found MAGE-C1/CT7 expression in 24% of primary melanomas. nih.gov

Multiple myeloma (MM) shows a particularly high frequency of MAGE-C1 expression. nih.govtandfonline.com Studies have reported MAGE-C1/CT7 expression in 57% to over 85% of MM patients. nih.govuzh.ch This expression is not only prevalent but also appears to be linked to disease progression, with higher expression seen in more advanced stages compared to monoclonal gammopathy of undetermined significance (MGUS), a precursor condition. tandfonline.com MAGE-C1 has been detected in early stem cells (CD34+) and various B-cell developmental stages within the bone marrow and peripheral blood of MM patients, suggesting its involvement from the early stages of the disease. nih.govnih.gov

In colorectal cancer (CRC) , high expression of MAGE-C1 was found in 28.8% of patients and was associated with larger tumor size and the presence of metastasis. nih.govnih.gov Immunohistochemical analysis revealed that MAGE-C1 was primarily located in the cell membrane and cytoplasm of cancer cells, while it was absent in normal colorectal mucosa. nih.gov

MAGE-C1 expression has also been noted in sarcomas , although the frequency can be heterogeneous. aacrjournals.org Similarly, a subset of ovarian carcinomas expresses MAGE-C1, with no expression typically found in borderline or mucinous subtypes. nih.govamegroups.orgnih.gov In breast cancer, MAGE-C1 expression has been linked to more aggressive tumor behavior and a poorer prognosis. mdpi.com

Table 1: Frequency of MAGE-C1 Expression in Various Cancers

Cancer Type Expression Frequency Notes
Melanoma 24% in primary tumors, 40% in metastases nih.gov Expression is more frequent in metastatic lesions. nih.gov
Multiple Myeloma 57% - >85% nih.govnih.govuzh.ch Expression is associated with advanced disease. maayanlab.cloudtandfonline.com
Colorectal Cancer 28.8% (high expression) nih.govnih.gov Associated with poor prognosis and metastasis. nih.govnih.gov
Ovarian Cancer Variable, expressed in a subset of carcinomas nih.govamegroups.orgnih.gov Not typically found in borderline or mucinous tumors. nih.govamegroups.org
Laryngeal Squamous Cell Carcinoma High incidence in advanced stages nih.gov Correlated with advanced clinical stage (III/IV). nih.gov

Comparison of MAGE-C1 Expression in Primary vs. Metastatic Tumors

Research indicates that the expression of MAGE-C1 is often elevated in metastatic tumors compared to primary lesions. In melanoma, one study observed MAGE-C1/CT7 expression in 24% of primary melanomas, while this figure rose to 40% in melanoma metastases. nih.gov This increased frequency of expression in metastatic sites suggests a potential role for MAGE-C1 in tumor progression and spread. nih.gov Similarly, in colorectal cancer, MAGE-C1 expression was significantly associated with the M stage (metastasis stage) of the disease. nih.gov Analysis of data from The Cancer Genome Atlas (TCGA) also revealed significantly higher levels of MAGE-C1 expression in metastatic tissues compared to primary tumor tissues for certain cancers. mdpi.com

Cellular Localization and Regulation of MAGE-C1 Expression

Post-translational Regulation Affecting Antigenic Presentation

The processing and presentation of MAGE-C1 for recognition by the immune system are influenced by post-translational modifications and protein degradation pathways. nih.gov The steady-state levels of MAGE-C1 are regulated by proteasomal degradation. nih.gov Inhibition of the proteasome leads to the accumulation of MAGE-C1, causing it to form aggregates and localize to the centrosome. nih.gov This suggests that MAGE-C1 behaves as a protein prone to aggregation when its degradation is impaired. nih.gov

The natural processing of antigens for presentation on Major Histocompatibility Complex (MHC) class I molecules is a multi-step process involving proteasomal cleavage of the source protein. bmj.com The resulting peptides are then transported into the endoplasmic reticulum and loaded onto MHC molecules. bmj.com The specific peptides that are ultimately presented can be shaped by post-translational modifications. elsevierpure.com For MAGE-C1, specific immunogenic epitopes that are naturally processed and presented by tumor cells have been identified, enabling recognition by CD8+ T-cells. nih.gov The efficiency of this presentation process is crucial for the antigen's immunogenicity and its potential as a target for T-cell-based immunotherapies. nih.gov

The subcellular localization of MAGE-C1 can also vary. In melanoma cells, MAGE-C1 has been found in both the nucleus and the cytoplasm. nih.gov In plasma cell myeloma, the localization pattern has been shown to have prognostic significance, with purely cytoplasmic expression correlating with a better prognosis compared to nuclear or combined nuclear-cytoplasmic expression. uzh.ch

Epigenetic Mechanisms Regulating MAGE-C1 Gene Expression

The expression of MAGE-C1, like many other cancer-testis antigens, is tightly controlled by epigenetic mechanisms, primarily DNA methylation. nih.govnih.gov In normal somatic tissues, the promoter regions of MAGE genes are typically hypermethylated, leading to gene silencing. mdpi.comnih.gov In cancer cells, these promoters often become hypomethylated, allowing for the aberrant re-expression of the gene. mdpi.comnih.gov

Studies have shown that treatment with demethylating agents, such as 5-aza-2'-deoxycytidine, can induce or significantly increase the expression of MAGE-C1 in cancer cell lines. nih.govmdpi.com This indicates that DNA methylation is a key repressive mechanism for MAGE-C1. mdpi.comnih.gov The hypomethylation of CpG islands within the promoter region is a prerequisite for transcriptional activation. nih.govnih.gov

Beyond DNA methylation, histone modifications also play a role in regulating MAGE gene expression. nih.govmdpi.com The combination of DNA demethylation and certain histone modifications, such as acetylation, can act synergistically to enhance gene expression. nih.gov The interplay of these epigenetic factors dictates the on/off state of MAGE-C1 expression in cells. nih.gov

Advanced Methodologies for Characterizing Melanoma Associated Antigen C1 959 968 Immune Responses

Synthetic Peptide Production and Quality Control for Research Applications

The foundation of any study investigating peptide-specific T-cell responses is the availability of a high-quality synthetic peptide. The MAGE-C1 (959-968) peptide is chemically synthesized for research applications, typically utilizing Solid Phase Peptide Synthesis (SPPS). sigmaaldrich.comresearchgate.net This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. sigmaaldrich.comactivotec.com This process allows for efficient and controlled synthesis, with by-products and excess reagents being easily washed away. sigmaaldrich.com

Key Steps in SPPS:

StepDescription
Resin Attachment The C-terminal amino acid of the peptide is attached to a solid resin support.
Deprotection The temporary protecting group on the N-terminus of the attached amino acid is removed.
Coupling The next N-protected amino acid in the sequence is activated and coupled to the free amino group of the preceding residue.
Washing Excess reagents and by-products are washed away from the resin-bound peptide.
Cleavage Once the full-length peptide is synthesized, it is cleaved from the resin support, and permanent side-chain protecting groups are removed.

Following synthesis, rigorous quality control is essential to ensure the identity and purity of the MAGE-C1 (959-968) peptide. This is critical as impurities, such as truncated or modified peptide sequences, can lead to non-specific or inaccurate results in immunological assays. jpt.com

Standard Quality Control Procedures:

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Used to determine the purity of the peptide preparation by separating the target peptide from any impurities. biopreparations.ru For research applications involving T-cell assays, a purity of >90% or often >95% is required. nih.govrsc.org
Mass Spectrometry (MS) Confirms the correct molecular weight of the synthesized peptide, verifying that the correct amino acid sequence has been produced. biopreparations.ru
Amino Acid Analysis Can be performed to confirm the amino acid composition and quantity of the peptide. nih.gov

Trifluoroacetic acid (TFA) is often used during the cleavage and purification steps of peptide synthesis and can remain as a salt in the final product. nist.gov It is important to be aware of potential TFA contamination, as it can have unintended effects in biological assays. nist.gov

Flow Cytometry-Based Analysis of Antigen-Specific T Cells

Flow cytometry is a powerful technique that allows for the multi-parameter analysis of individual cells within a heterogeneous population. It is a cornerstone for characterizing MAGE-C1 (959-968)-specific T cells.

MHC Multimer (Pentamer/Tetramer) Staining for Direct Detection of MAGE-C1 (959-968)-Specific T Cells

Major Histocompatibility Complex (MHC) multimers are fluorescently-labeled reagents that can directly identify and quantify antigen-specific T cells. lcms.cz These reagents consist of multiple MHC class I molecules, each loaded with the MAGE-C1 (959-968) peptide, which are then multimerized to increase their binding avidity to the specific T-cell receptors (TCRs). lcms.cz Pentamers and tetramers are common forms of these multimers. nih.gov

The process involves incubating peripheral blood mononuclear cells (PBMCs) or other cell populations with the MAGE-C1 (959-968)-loaded MHC multimer. nih.gov The multimer will bind to CD8+ T cells that express a TCR specific for this peptide-MHC complex. These cells can then be detected and quantified using a flow cytometer. nih.govrsc.org This technique allows for the enumeration of even rare antigen-specific T-cell populations. For accurate analysis, co-staining with an anti-CD8 antibody is performed. It is important to select an anti-CD8 antibody clone that does not interfere with the MHC multimer-TCR interaction. lcms.cz

Example of a Staining Panel for Direct Detection:

Antibody/ReagentFluorochromeTargetPurpose
MAGE-C1 (959-968) MHC PentamerPE (Phycoerythrin)MAGE-C1 (959-968) specific TCRTo identify and enumerate antigen-specific T cells. nih.gov
Anti-CD8FITC (Fluorescein isothiocyanate)CD8 co-receptorTo identify the cytotoxic T-lymphocyte population. nih.gov
Viability Dyee.g., 7-AADDead cellsTo exclude non-viable cells from the analysis.

Intracellular Cytokine Staining (ICS) for Functional Profiling

While MHC multimers identify T cells based on their TCR specificity, Intracellular Cytokine Staining (ICS) provides information on their functional capacity upon antigen recognition. researchgate.net This technique measures the production of cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), within individual T cells following stimulation. sigmaaldrich.combiopreparations.ru

The assay involves a short in vitro stimulation of PBMCs with the MAGE-C1 (959-968) peptide. A protein transport inhibitor, such as Brefeldin A, is included to cause the cytokines to accumulate within the cell's endoplasmic reticulum. researchgate.net Following stimulation, the cells are stained for surface markers like CD8, then fixed and permeabilized to allow for the entry of fluorescently-labeled antibodies against the intracellular cytokines. researchgate.net Flow cytometry is then used to identify the frequency of CD8+ T cells that are producing specific cytokines in response to the MAGE-C1 (959-968) peptide. sigmaaldrich.combiopreparations.ru This method can be combined with MHC multimer staining to simultaneously assess the phenotype and function of antigen-specific T cells.

Enzyme-Linked Immunosorbent Spot (ELISPOT) Assays for Cytokine Secretion

The Enzyme-Linked Immunosorbent Spot (ELISPOT) assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at a single-cell level. It is frequently used to measure the frequency of IFN-γ-producing T cells in response to stimulation with the MAGE-C1 (959-968) peptide. nih.govnih.gov

In this assay, a plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ). PBMCs are then added to the wells along with the MAGE-C1 (959-968) peptide and incubated. nih.gov As T cells are activated by the peptide, they secrete IFN-γ, which is captured by the antibody on the plate surface in the immediate vicinity of the secreting cell. After removing the cells, a second, biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that forms a colored precipitate, resulting in a spot at the location of each cytokine-secreting cell. The number of spots directly corresponds to the number of antigen-specific, cytokine-producing cells.

Typical Results from a MAGE-C1 (959-968) ELISPOT Assay:

Stimulation ConditionNumber of Spot-Forming Cells (SFC) per 10^5 PBMCs (Illustrative)
No Peptide (Negative Control)< 10
Irrelevant Peptide (Negative Control)< 10
MAGE-C1 (959-968) Peptide50 - 200 (or higher, depending on the donor's immune response)
Positive Control (e.g., PHA or SEB)> 500

In vitro Antigen Presentation and T-Cell Stimulation Assays

To expand and study MAGE-C1 (959-968)-specific T cells in a controlled environment, in vitro stimulation assays are employed. These assays rely on the use of antigen-presenting cells (APCs) to present the peptide to T cells.

Use of Peptide-Pulsed Antigen-Presenting Cells (APCs)

Professional APCs, such as dendritic cells (DCs), are highly effective at stimulating T-cell responses. nih.gov Autologous DCs can be generated from a donor's monocytes and then "pulsed" with the synthetic MAGE-C1 (959-968) peptide. nih.gov This involves incubating the DCs with the peptide, which then binds to the MHC class I molecules on the DC surface. These peptide-pulsed DCs are then co-cultured with purified CD8+ T cells from the same donor. nih.gov This co-culture can lead to the activation and expansion of MAGE-C1 (959-968)-specific T cells, which can then be further characterized using the methods described above. nih.gov

Alternatively, cell lines that express the appropriate MHC class I molecule, such as T2 cells which express HLA-A2, can be used as APCs. nih.gov T2 cells are deficient in the Transporter associated with Antigen Processing (TAP), which makes them efficient at presenting exogenously loaded peptides. These cells are pulsed with the MAGE-C1 (959-968) peptide and then used to stimulate T-cell responses or as target cells in cytotoxicity assays. nih.govnih.gov

Generation and Use of Hybrid Cell Lines for Antigen Presentation

The characterization of immune responses against specific tumor epitopes like Melanoma-associated antigen C1 (959-968) (MAGE-C1 (959-968)) relies on robust in vitro systems for antigen presentation. One established methodology involves the creation of hybrid cell lines, which are engineered to effectively present the antigen of interest to T cells. This technique commonly utilizes the fusion of two different cell types to combine their advantageous properties.

A primary example is the generation of dendritic cell-tumor cell (DC-TC) hybrids. harvardapparatus.com Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) in the body, capable of activating naive T cells. harvardapparatus.com Tumor cells, on the other hand, provide a natural source of tumor-associated antigens (TAAs). By fusing these two cell types, typically through methods like electrofusion, a hybrid cell is created that expresses a wide array of TAAs from the tumor parent and the potent T-cell stimulatory machinery of the DC parent. harvardapparatus.com These DC-TC hybrids can process and present tumor antigens, including those from the MAGE family, in the context of both Major Histocompatibility Complex (MHC) Class I and Class II molecules. This allows for the simultaneous stimulation of both CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells. harvardapparatus.com

Another approach involves the creation of hybridomas. This classic technique can be adapted for antigen presentation studies by fusing mouse myeloma cells with spleen cells from a mouse that has been immunized with melanoma cells or specific melanoma antigens. nih.gov The resulting hybridoma cells can be screened for the production of monoclonal antibodies against specific antigens or, in this context, for their ability to present specific epitopes. While more commonly associated with antibody production, the principle of cell fusion to create stable lines for immunological studies is well-established.

The utility of these hybrid cell lines in research is multifaceted. They serve as powerful tools to:

Evaluate Antigen Presentation: Researchers can confirm that a specific epitope, such as MAGE-C1 (959-968), is naturally processed and presented by cells.

Stimulate and Expand T Cells: Hybrid cells can be used as stimulators in vitro to expand populations of T cells that are specific for the presented antigen. amazonaws.com

Screen T-Cell Libraries: They can be used to screen for the presence of antigen-specific T cells in blood samples from patients or vaccinated individuals.

The table below summarizes findings related to the use of hybrid cell lines for presenting melanoma antigens.

Hybrid Cell TypeFusion PartnersKey CapabilityRelevant Antigens PresentedCitation
DC-Tumor Cell HybridHuman Dendritic Cells + Allogeneic Melanoma CellsEfficiently presents epitopes via MHC Class I & IIMART-1, gp100, Tyrosinase, TRP-2 harvardapparatus.com
HybridomaMouse Myeloma Cells + Spleen Cells from Immunized MouseSecretion of antibodies reacting with melanoma cell linesCommon melanoma-associated antigen(s) nih.gov

Genetic Engineering Techniques for T-Cell Manipulation

To enhance the anti-tumor activity of the immune system, a patient's T cells can be genetically modified to better recognize and attack cancer cells. This approach, known as adoptive cell therapy (ACT), involves engineering T cells to express receptors targeting specific tumor antigens like MAGE-C1.

TCR Gene Transfer into T Cells

T-cell receptor (TCR) gene therapy is an advanced strategy that endows a patient's T cells with a new, cancer-targeting specificity. The process involves isolating T cells from a patient and genetically modifying them to express the α and β chains of a TCR that has a high affinity for a specific tumor antigen peptide presented by an MHC molecule. nih.govnih.gov For MAGE-C1, this would involve a TCR that specifically recognizes the MAGE-C1 (959-968) peptide.

The MAGE family of cancer-testis antigens, including MAGE-C1 (also known as CT-7), are ideal targets for this approach because their expression is largely restricted to tumor cells. nih.gov Research has focused on identifying immunogenic epitopes from these proteins that can elicit a T-cell response. nih.gov Studies have successfully demonstrated that T cells transduced with TCRs targeting other MAGE family antigens, such as MAGE-A4, can maintain their function, infiltrate tumors, and inhibit tumor growth in preclinical models. nih.gov

A significant challenge in TCR gene therapy is the potential for the newly introduced TCR chains to mis-pair with the endogenous TCR chains already present in the T cell. d-nb.info This can lead to the formation of self-reactive TCRs and off-target toxicities. d-nb.info Strategies to overcome this include codon optimization of the transgenic TCR or the simultaneous knockdown of the endogenous TCRs using technologies like small interfering RNA (siRNA). nih.gov These approaches enhance the surface expression of the cancer-specific TCR and improve the anti-tumor capacity of the modified T cells. nih.gov Clinical trials have already demonstrated proof-of-concept for TCR-engineered T cells targeting other MAGE antigens and NY-ESO-1 in various cancers, including melanoma. d-nb.infobiomolther.org

Chimeric Antigen Receptor (CAR) T-Cell Design (as a conceptual framework for targeting tumor antigens)

Chimeric Antigen Receptor (CAR) T-cell therapy represents another powerful method of engineering T cells for cancer treatment. Unlike TCRs, which recognize processed peptides presented by MHC molecules, CARs recognize intact cell surface antigens in an MHC-independent manner. youtube.com This provides a distinct advantage, as some tumors downregulate MHC expression to evade T-cell detection.

The fundamental design of a CAR consists of three main parts:

An extracellular antigen-binding domain: This is typically a single-chain variable fragment (scFv) derived from an antibody that recognizes a specific tumor surface antigen. nih.gov

A transmembrane domain: This anchors the receptor to the T-cell membrane.

An intracellular signaling domain: This domain transmits the activation signal to the T cell upon antigen binding. nih.gov

The design of CARs has evolved through several generations, primarily by modifying the intracellular signaling domain to improve T-cell activation, persistence, and proliferation. nih.gov

First-generation CARs contained a single signaling domain, typically the CD3-zeta chain from the TCR complex. nih.gov

Second-generation CARs incorporated a co-stimulatory domain, such as CD28 or 4-1BB (CD137), in addition to the CD3-zeta chain. This enhancement was found to significantly boost T-cell response and survival. youtube.comnih.gov

Third-generation CARs include two co-stimulatory domains (e.g., CD28 and 4-1BB) to further amplify signaling and T-cell function. nih.gov

While MAGE-C1 is an intracellular protein and not a direct target for traditional CARs, the CAR T-cell framework is conceptually relevant for targeting melanoma. For instance, CAR T-cells have been developed to target surface antigens on melanoma cells. Furthermore, innovative CAR designs are being explored to target peptide-MHC complexes, which could potentially allow a CAR-like approach for intracellular antigens such as MAGE-C1. Clinical trials are underway for CAR T-cells targeting other MAGE antigens, such as MAGE-A3, illustrating the application of this conceptual framework to the broader family of melanoma antigens. nih.gov

The table below outlines the generational evolution of CAR T-cell design.

CAR GenerationIntracellular Signaling DomainsKey AdvancementCitation
FirstCD3-zetaBasic T-cell activation nih.gov
SecondCD3-zeta + One Co-stimulatory Domain (e.g., CD28 or 4-1BB)Increased T-cell response, proliferation, and survival youtube.comnih.gov
ThirdCD3-zeta + Two Co-stimulatory Domains (e.g., CD28 and 4-1BB)Further enhancement of stimulatory signals and T-cell survival nih.gov

Development and Application of Preclinical Animal Models

To test the safety and effectiveness of immunotherapies targeting MAGE-C1 (959-968) before human trials, researchers rely on sophisticated preclinical animal models. These models are essential for studying how the human immune system might respond to a specific therapy and for evaluating its anti-tumor efficacy.

Use of HLA-Transgenic Mouse Models for Immunogenicity Studies

A major challenge in preclinical immunotherapy research is that the mouse immune system recognizes antigens differently than the human immune system due to differences in their MHC molecules (in humans, called Human Leukocyte Antigens or HLA). taconic.com To bridge this gap, scientists have developed HLA-transgenic mice. These mice are genetically engineered to express specific human HLA genes, while their own corresponding MHC genes are often "knocked out". imrpress.comcreative-biolabs.com

The use of HLA-transgenic mice is crucial for studying the immunogenicity of peptide vaccines and T-cell therapies targeting HLA-restricted epitopes like MAGE-C1 (959-968). taconic.com These models allow researchers to:

Confirm Epitope Recognition: Verify that a specific peptide is recognized by the human immune system and can elicit an HLA-restricted T-cell response. taconic.com

Evaluate Vaccine Potency: Assess the ability of a cancer vaccine to induce high-avidity CD4+ and CD8+ T-cell responses in a setting that mimics human antigen presentation. taconic.com

Identify New Antigens: Screen for novel immunogenic epitopes derived from tumor antigens that are relevant for human clinical trials. imrpress.com

For example, studies using HLA-DR4 transgenic mice have successfully evaluated the efficacy of a DNA-based cancer vaccine, demonstrating its ability to inhibit tumor growth and increase survival. taconic.com By expressing human HLA molecules, these mice provide a more accurate and translationally relevant platform for predicting how a human T-cell response will develop against a specific antigen. taconic.comcreative-biolabs.com

Syngeneic Tumor Models for Efficacy Evaluation

Syngeneic tumor models are a cornerstone of preclinical immuno-oncology research for evaluating the efficacy of cancer therapies. crownbio.com In this system, mouse cancer cell lines are implanted into mice of the same inbred strain, meaning they have the same genetic background. championsoncology.com This genetic match ensures that the tumor is not rejected as foreign tissue, allowing for the study of therapeutic interventions within the context of a fully intact and functional immune system. crownbio.comchampionsoncology.com

These models are invaluable for assessing the effectiveness of treatments designed to modulate the immune response, such as TCR-T cell therapy or CAR T-cell therapy targeting MAGE antigens. For instance, a syngeneic mouse model was instrumental in demonstrating the therapeutic potential of CAR T-cells targeting MAGE-A1. creative-biolabs.com

However, not all syngeneic models are the same. They exhibit significant heterogeneity in their molecular and immunological characteristics. whiterose.ac.uknih.gov Some models, like CT26, are considered immunologically "hot" or "inflamed," with a high baseline infiltration of cytotoxic T cells, and tend to respond well to immunotherapies like checkpoint inhibitors. whiterose.ac.uknih.gov Others, like B16F10, are "cold," with a more immunosuppressive microenvironment, and are often resistant to such therapies. whiterose.ac.uknih.gov This diversity allows researchers to select the most appropriate model to answer specific questions, such as whether a new therapy can convert a "cold" tumor into a "hot" one or enhance the response in an already "inflamed" tumor. whiterose.ac.uk Extensive characterization of these models is therefore critical for the rational selection and successful preclinical development of novel immunotherapies. nih.gov

The table below details commonly used syngeneic models and their typical immune phenotypes.

Syngeneic ModelCancer TypeTypical Immune PhenotypeResponsiveness to Checkpoint BlockadeCitation
CT26Colon Carcinoma"Hot" / Inflamed; Cytotoxic cell-richResponsive whiterose.ac.uknih.gov
MC38Colon Adenocarcinoma"Hot" / InflamedResponsive championsoncology.comnih.gov
B16F10Melanoma"Cold" / Non-inflamed; ImmunosuppressiveNon-responsive whiterose.ac.uknih.gov
RENCARenal Carcinoma"Hot" / InflamedResponsive whiterose.ac.uk

Preclinical Strategies for Targeting Melanoma Associated Antigen C1 959 968 in Cancer Immunotherapy

Peptide-Based Vaccine Development Utilizing MAGE-C1 (959-968)

Peptide-based vaccines represent a direct approach to cancer immunotherapy, utilizing specific, synthetically produced tumor-associated antigen (TAA) epitopes to elicit a targeted T-cell response. frontiersin.orgnih.gov The core principle involves administering a peptide, such as MAGE-C1 (959-968), to be taken up, processed, and presented by the patient's own antigen-presenting cells (APCs), primarily dendritic cells (DCs), to activate tumor-specific CTLs. frontiersin.orgnih.gov

The immunogenicity of simple peptide vaccines is often low, necessitating the inclusion of adjuvants and advanced delivery systems to stimulate a potent and durable immune response. frontiersin.orgunime.it Adjuvants function by creating a localized inflammatory environment, which helps to recruit and activate APCs, thereby enhancing antigen uptake and presentation. unime.itnih.gov Various adjuvant systems are employed in preclinical and clinical settings to boost the efficacy of peptide vaccines. frontiersin.orgnih.gov

Toll-like receptor (TLR) agonists are a prominent class of modern adjuvants that mimic microbial components to activate innate immune pathways. frontiersin.orgfrontiersin.org For instance, Poly-ICLC (a TLR3 agonist), monophosphoryl lipid A (MPLA, a TLR4 agonist), and CpG oligodeoxynucleotides (CpG ODN, a TLR9 agonist) have been shown to promote Th1-type immune responses, which are critical for effective anti-tumor cytotoxicity. frontiersin.orgfrontiersin.org Emulsion-based adjuvants, such as Montanide ISA-51, create an antigen depot at the injection site, allowing for sustained release and prolonged interaction with immune cells, and have been shown to induce both CD4+ and CD8+ T-cell responses in clinical trials for other peptide vaccines. frontiersin.orgnih.gov

Adjuvant/PlatformClass/MechanismRole in Enhancing Immunogenicity
Toll-Like Receptor (TLR) Agonists (e.g., Poly-ICLC, MPLA, CpG ODN) ImmunostimulantsMimic microbial patterns to activate innate immunity, promoting cytokine release and maturation of dendritic cells for a strong Th1-type T-cell response. frontiersin.orgfrontiersin.org
Emulsions (e.g., Montanide ISA-51, MF59, AS03) Delivery SystemCreate an antigen "depot" for slow release, enhancing antigen uptake by APCs and prolonging the immune response. frontiersin.orgnih.gov
Saponins (e.g., ISCOMATRIX) Immunostimulant/Delivery SystemForms cage-like particles that facilitate antigen delivery and induce broad, integrated CD4+ and CD8+ T-cell responses. plos.org
Cytokines (e.g., GM-CSF) ImmunostimulantStimulates the proliferation, recruitment, and maturation of dendritic cell precursors at the vaccination site. mdpi.com

This table presents common adjuvant systems used in peptide vaccine development to enhance immune responses.

Preclinical studies have confirmed the immunogenicity of the MAGE-C1 (959-968) peptide. In one key study, HLA-A2 transgenic mice were vaccinated with gene-modified vaccine cells that express the MAGE-C1 (CT7) antigen. This approach successfully induced T-cell responses specifically against the MAGE-C1 (959-968) epitope, demonstrating that this peptide is naturally processed and presented in this model. nih.gov While this study used a cell-based vaccine rather than a simple peptide-plus-adjuvant formulation, it provides critical proof-of-concept for the peptide's ability to act as a target for a vaccine-induced immune response. nih.gov The general efficacy of peptide-based vaccines in preclinical models has been established for other antigens, where they have been shown to generate effective anti-tumor memory responses and result in high survival rates in mice following a tumor challenge. nih.gov The development of multi-epitope vaccines, which combine several peptides (including both MHC class I and class II epitopes), is a strategy to overcome tumor escape and elicit a more balanced and robust activation of both CD8+ and CD4+ T cells. nih.gov

Dendritic Cell (DC)-Based Immunotherapy Presenting MAGE-C1 (959-968)

Dendritic cells are the most potent type of APC and are central to initiating T-cell-mediated immunity. mdpi.comiozk.de DC-based immunotherapy is an ex vivo strategy where a patient's own DCs are isolated, loaded with tumor antigens, matured, and then re-infused to act as a powerful, personalized cancer vaccine. mdpi.comuantwerpen.be

The process of loading DCs with the MAGE-C1 (959-968) peptide is known as "pulsing." In preclinical research, DCs are typically generated from peripheral blood monocytes. nih.govplos.org These monocytes are cultured with cytokines such as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4) to differentiate them into immature DCs. nih.gov These immature DCs are then co-incubated with a high concentration of the synthetic MAGE-C1 (959-968) peptide. nih.gov Following peptide pulsing, the DCs are induced to mature using a cocktail of pro-inflammatory cytokines, which causes them to upregulate co-stimulatory molecules necessary for effective T-cell activation. nih.govplos.org This ensures that when the mature, peptide-loaded DCs are presented to T cells, they provide all the signals required for priming a robust and specific cytotoxic T-cell response. nih.govplos.org

StepProcedurePurposeKey Reagents
1. Isolation Monocytes are isolated from peripheral blood mononuclear cells (PBMCs).To obtain DC precursors.Adherent cell culture.
2. Differentiation Monocytes are cultured for several days to differentiate into immature DCs.To generate a population of cells capable of high-efficiency antigen uptake.GM-CSF, IL-4. nih.gov
3. Antigen Loading (Pulsing) Immature DCs are incubated with the synthetic MAGE-C1 (959-968) peptide.To load the peptide onto MHC class I molecules on the DC surface.MAGE-C1 (959-968) peptide. nih.gov
4. Maturation Peptide-pulsed DCs are treated with a cytokine cocktail.To induce expression of co-stimulatory molecules (e.g., CD80, CD86) and prepare DCs for T-cell priming.Maturation cocktails (e.g., containing TNF-α, IL-1β, IL-6). nih.gov

This table outlines the typical ex vivo process for preparing MAGE-C1 (959-968)-pulsed dendritic cells for immunotherapy.

The efficacy of MAGE-C1 (959-968)-pulsed DCs has been demonstrated in vitro using human cells. nih.gov In these studies, CD8+ T cells from healthy donors were stimulated with autologous DCs that had been pulsed with the MAGE-C1 (959-968) peptide. nih.gov The resulting T cells showed specific cytolytic activity and interferon-gamma (IFN-γ) production when they encountered target cells presenting the MAGE-C1 (959-968) peptide. nih.gov Crucially, these T cells were also able to recognize and respond to MAGE-C1-expressing myeloma tumor cells, confirming that the peptide is naturally processed and presented by cancer cells and that the DC-based vaccine approach can generate tumor-reactive T cells. nih.gov These findings are supported by broader preclinical research showing that peptide-pulsed DCs are superior to peptide-plus-adjuvant formulations at inducing CTL-mediated tissue destruction and can confer protective immunity against a lethal tumor challenge in mouse models. plos.orgresearchgate.net

Adoptive T-Cell Therapy (ACT) Utilizing MAGE-C1 (959-968)-Specific T Cells

Adoptive T-cell therapy (ACT) involves the ex vivo expansion of tumor-specific T cells to large numbers, which are then infused back into the patient to directly attack the cancer. ous-research.no This strategy can utilize T cells that are naturally occurring or T cells that have been genetically engineered to recognize a specific tumor antigen like MAGE-C1 (959-968). ous-research.nonih.gov

Preclinical research has successfully identified and expanded T cells with natural specificity for the MAGE-C1 (959-968) peptide from the blood of healthy donors. nih.gov These T cells were isolated by stimulating donor lymphocytes with DCs pulsed with the MAGE-C1 peptide. nih.gov Once expanded, these T-cell lines demonstrated the ability to specifically kill target cells presenting the 959-968 peptide and, importantly, also recognized and produced IFN-γ in response to MAGE-C1-positive tumor cells. nih.gov

This demonstrates the feasibility of generating a therapeutic number of MAGE-C1 (959-968)-specific T cells for use in ACT. nih.gov An alternative and more advanced approach within ACT is to genetically engineer a patient's T cells to express a T-cell receptor (TCR) with high avidity for the MAGE-C1 (959-968) peptide presented on an HLA molecule. ous-research.nofrontiersin.org This method overcomes the potential limitation of patients lacking a sufficient pre-existing T-cell repertoire against the target antigen and allows for the creation of a highly potent and specific "living drug." ous-research.no

Research FindingMethod of T-Cell GenerationFunctional ActivityImplication for ACT
Identification of MAGE-C1 (959-968) specific T-cells. nih.govStimulation of healthy donor CD8+ T-cells with autologous DCs pulsed with the MAGE-C1 (959-968) peptide.Specific cytolytic activity against peptide-pulsed target cells; IFN-γ production in response to MAGE-C1+ tumor cells.Confirms the existence of a natural T-cell repertoire against this epitope that can be harnessed for therapy.
Expansion of peptide-reactive T-cells. nih.govT-cells were expanded using anti-CD3 mAb (OKT3), IL-2, and allogeneic feeder cells.T-cells retained their specificity for the MAGE-C1 (959-968) peptide after expansion.Demonstrates that a clinically relevant number of specific T-cells can be produced ex vivo.

This table summarizes key preclinical findings supporting the use of MAGE-C1 (959-968)-specific T cells in adoptive cell therapy.

TCR-Engineered T Cells for MAGE-C1 (959-968) Specificity

The foundation of a successful TCR-engineered T cell therapy lies in the identification of immunogenic peptide epitopes that are naturally processed by tumor cells and presented by Major Histocompatibility Complex (MHC) molecules. nih.gov For MAGE-C1, a specific peptide spanning amino acids 959-968, with the sequence ILFGISLREV, has been identified as a promising target presented by the HLA-A2 allele. ucl.ac.benih.gov

Preclinical research has validated that the MAGE-C1 (959-968) epitope is a naturally processed and presented antigen. nih.gov In these studies, cytotoxic T lymphocytes (CTLs) specific for this peptide were generated and shown to recognize not only peptide-pulsed target cells but also tumor cells endogenously expressing the MAGE-C1 protein. nih.gov This confirmation is critical, as it demonstrates that engineered T cells targeting this epitope can effectively identify and respond to malignant cells. The MAGE-C1 (959-968) peptide is derived from the MAGE Homology Domain (MHD), a conserved region within the MAGE protein family, suggesting its potential importance in the protein's function and its accessibility for immune recognition. plos.org

The generation of TCR-engineered T cells with specificity for MAGE-C1 (959-968) involves isolating the TCRs from these specific CTLs and genetically modifying a patient's own T cells to express these receptors. This process endows the engineered T cells with the ability to recognize the MAGE-C1 (959-968) peptide presented on the surface of cancer cells, redirecting their cytotoxic activity against the tumor. biomolther.org

Table 1: Characteristics of the MAGE-C1 (959-968) Epitope

Feature Description Source(s)
Antigen Melanoma-associated antigen C1 (MAGE-C1/CT7) nih.gov
Peptide Position 959-968 ucl.ac.benih.gov
Peptide Sequence ILFGISLREV ucl.ac.beaacrjournals.org
HLA Restriction HLA-A2 ucl.ac.benih.gov
Processing Naturally processed and presented by tumor cells nih.gov
Cellular Recognition Recognized by CD8+ Cytotoxic T Lymphocytes nih.gov

Ex vivo Expansion and Adoptive Transfer in Preclinical Models

A critical step in adoptive T cell therapy is the generation of a sufficient quantity of highly functional, tumor-specific T cells. researchgate.net Preclinical protocols for the ex vivo expansion of T cells targeting MAGE-C1 have been developed to address this need. One successful approach involves the stimulation of peripheral blood mononuclear cells (PBMCs) from healthy donors or patients with autologous dendritic cells that have been pulsed with the synthetic MAGE-C1 (959-968) peptide. nih.gov This antigen-specific stimulation leads to the proliferation of a T cell population with a high frequency of cells specific for the target epitope. nih.gov

Following initial antigen-specific stimulation, non-specific expansion methods are often employed to achieve the large cell numbers required for therapeutic application. researchgate.netnih.gov These methods commonly use anti-CD3 and anti-CD28 antibodies, often coupled to magnetic beads (e.g., Dynabeads), to provide potent T cell activation and proliferation signals. nih.govnih.gov Research has focused on optimizing these expansion protocols to generate T cells with a favorable phenotype for in vivo persistence and anti-tumor activity. researchgate.netnih.gov Protocols that enrich for T cells with an early/intermediate memory phenotype are considered particularly promising, as these cells are associated with enhanced long-term survival and effector function following adoptive transfer. researchgate.netnih.gov

The efficacy of these ex vivo expanded T cells is then evaluated in preclinical animal models. td2inc.com In a typical model, immunodeficient mice are engrafted with a human MAGE-C1-positive tumor cell line. nih.gov Subsequently, the mice receive an adoptive transfer of the expanded MAGE-C1 (959-968)-specific T cells. The primary endpoints in these studies are the ability of the transferred T cells to control tumor growth and improve survival. biomolther.org For instance, T-cells specific for MAGE-C1 epitopes have been shown to produce IFN-γ, a key effector cytokine, in response to stimulation with MAGE-C1-positive myeloma cells, demonstrating their functional competence. nih.gov

Table 2: Preclinical Evaluation of MAGE-C1 (959-968) Specific T Cells

Experimental Step Method Key Finding Source(s)
T-Cell Source Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors T-cell responses against the p959 peptide were successfully induced. nih.gov
In vitro Stimulation Co-culture with dendritic cells pulsed with MAGE-C1 (959-968) peptide Successful expansion of T-cell lines retaining specificity for the p959 epitope. nih.gov
Functional Assay IFN-γ ELISpot Expanded T-cells produced IFN-γ in response to HLA-A2+ MAGE-C1+ tumor cells. nih.gov
Preclinical Model HLA-A2 transgenic mice Vaccination with MAGE-C1 gene-modified cells induced T-cell responses to the p959 epitope. nih.gov

Combination Immunotherapy Approaches Incorporating MAGE-C1 (959-968) Targeting

To overcome the immunosuppressive tumor microenvironment and enhance the efficacy of TCR-engineered T cell therapy, researchers are exploring combination strategies.

Synergistic Effects with Immune Checkpoint Modulation

Immune checkpoint inhibitors (ICIs), such as anti-PD-1 and anti-CTLA-4 antibodies, have become a cornerstone of cancer immunotherapy. nih.gov These agents work by blocking inhibitory signals that dampen T cell activity. The rationale for combining TCR-T cell therapy with ICIs is compelling; while the engineered T cells provide the specific anti-tumor response, the checkpoint inhibitors can release the "brakes" on these T cells within the tumor microenvironment, leading to a more potent and sustained attack. nih.gov

Preclinical and clinical studies targeting other antigens have demonstrated the synergistic potential of this approach. For example, blocking the CTLA-4 pathway can lead to increased activation and infiltration of T cells into tumors, which can then be further unleashed by blocking the PD-1/PD-L1 pathway. nih.gov While direct preclinical evidence for combining MAGE-C1 (959-968) TCR-T cells with ICIs is emerging, the strong expression of other MAGE antigens has been correlated with responses to combination ICI therapy in melanoma, suggesting a shared principle of immunogenicity. nih.gov A cancer vaccine known as CV9202, which includes MAGE-C1 as one of its target antigens, is being evaluated in clinical trials in combination with the PD-L1 inhibitor durvalumab, highlighting the recognized potential of this combination strategy. mdpi.com

Rational Design of Combined Modalities

The rational design of combination therapies aims to address multiple mechanisms of tumor immune evasion simultaneously. One significant challenge in cancer therapy is tumor heterogeneity, where not all cancer cells within a tumor express the same target antigen. tscan.com A TCR-T cell therapy targeting a single epitope might allow antigen-negative tumor cells to escape and drive relapse. A rationally designed strategy to counter this is multiplexed TCR-T cell therapy, where a patient receives T cells engineered with TCRs against multiple tumor antigens. tscan.com Preclinical models targeting MAGE-A1 and PRAME have shown that such an approach can enhance anti-tumor activity. tscan.com This concept could be applied to MAGE-C1, combining TCRs for the 959-968 epitope with those for other tumor-associated antigens expressed on the patient's cancer.

Another rational combination involves integrating TCR-T cell therapy with other immunotherapeutic modalities like cancer vaccines. As mentioned, the CV9202 vaccine, which includes MAGE-C1, is being tested with checkpoint inhibitors. mdpi.com Such a vaccine could potentially broaden the anti-tumor immune response by priming T cells against a range of antigens, which could then be complemented by the potent, specific activity of adoptively transferred MAGE-C1 (959-968) TCR-T cells. The timing and sequence of combination therapies are also critical design elements, with preclinical models suggesting that the order of administration (e.g., ICI prior to chemotherapy or other therapies) can significantly impact the immune response and therapeutic outcome. nih.gov

Challenges and Future Research Directions for Melanoma Associated Antigen C1 959 968 Targeted Therapies

Addressing Tumor Microenvironment Immunosuppression

A primary obstacle to the success of MAGE-C1 (959-968)-targeted therapies is the highly immunosuppressive tumor microenvironment (TME). mdpi.com The TME is a complex ecosystem of cancer cells, stromal cells, and immune cells, which often creates a formidable barrier to anti-tumor immunity. frontiersin.org

Key immunosuppressive players within the TME include:

Myeloid-Derived Suppressor Cells (MDSCs): These immature myeloid cells are potent suppressors of T-cell function through various mechanisms, including the production of reactive oxygen species (ROS) and the depletion of amino acids essential for T-cell proliferation. mdpi.comnih.gov Their accumulation in the TME is linked to tumor progression and immune evasion. mdpi.comnih.gov

Tumor-Associated Macrophages (TAMs): Often polarized to an M2-like phenotype, TAMs contribute to immunosuppression by secreting anti-inflammatory cytokines like IL-10 and TGF-β, which dampen the activity of effector T-cells. mdpi.com

Regulatory T-cells (Tregs): Tregs play a crucial role in maintaining immune homeostasis, but in the TME, they suppress the activation and proliferation of cytotoxic T-lymphocytes (CTLs) that are essential for killing tumor cells.

Cancer-Associated Fibroblasts (CAFs): CAFs can physically impede T-cell infiltration and secrete factors like CXCL12, which can create an immunosuppressive niche. frontiersin.org

Immune Checkpoint Molecules: Tumor cells and other cells in the TME can upregulate immune checkpoint ligands, such as Programmed Death-Ligand 1 (PD-L1). frontiersin.orgnih.gov The interaction of PD-L1 with its receptor PD-1 on activated T-cells leads to T-cell exhaustion and functional impairment, effectively shutting down the anti-tumor immune response. frontiersin.org

Future research must focus on strategies to remodel the TME, turning these "cold," non-responsive tumors into "hot," immune-infiltrated tumors. mdpi.com This involves developing therapies that can deplete or reprogram immunosuppressive cell populations and block inhibitory pathways to restore the function of MAGE-C1-specific T-cells.

Table 1: Key Immunosuppressive Components of the Tumor Microenvironment

ComponentMechanism of ImmunosuppressionPotential Therapeutic Strategy
Myeloid-Derived Suppressor Cells (MDSCs)Production of ROS, arginase; secretion of IL-10, TGF-β. mdpi.comnih.govTherapies to inhibit MDSC recruitment, differentiation, or function.
Tumor-Associated Macrophages (TAMs)Secretion of immunosuppressive cytokines (IL-10, TGF-β); promotion of angiogenesis. mdpi.comRepolarization of M2 TAMs to pro-inflammatory M1 phenotype.
Regulatory T-cells (Tregs)Suppression of effector T-cell function via cytokine secretion and direct cell contact. frontiersin.orgDepletion of Tregs or inhibition of their function.
Immune Checkpoint Molecules (e.g., PD-L1)Induction of T-cell exhaustion and apoptosis. frontiersin.orgBlockade with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies). frontiersin.org

Strategies for Enhancing T-Cell Persistence and Efficacy in vivo

For adoptive cell therapies utilizing T-cells engineered to recognize the MAGE-C1 (959-968) epitope, long-term persistence and sustained effector function in vivo are critical for durable clinical responses. researchgate.netnih.gov T-cells, once infused, face numerous challenges, including the suppressive TME and the potential for exhaustion due to chronic antigen stimulation. mdpi.com

Several strategies are being explored to bolster T-cell resilience:

Optimizing T-Cell Phenotype: The differentiation state of the infused T-cells is a key determinant of their persistence. Products enriched with less-differentiated T-cell subsets, such as T stem cell memory (Tscm) and central memory (Tcm) cells, are associated with superior long-term engraftment and anti-tumor activity compared to more differentiated effector T-cells. nih.govmdpi.com

Cytokine Support: The choice of cytokines used during the ex vivo expansion phase can significantly influence the phenotype of the final T-cell product. While IL-2 promotes robust proliferation, it can also drive differentiation towards a short-lived effector phenotype. nih.gov Combinations of other gamma-chain cytokines, such as IL-7, IL-15, and IL-21, have been shown to promote the generation and maintenance of memory T-cell populations with enhanced persistence. nih.govfrontiersin.org

Pharmacological Modulation: The addition of certain small molecule inhibitors during T-cell manufacturing can help preserve a less-differentiated, more persistent phenotype. For instance, inhibitors of the PI3K/AKT pathway have been shown to enrich for memory-like T-cells and reduce the expression of exhaustion markers. nih.govmdpi.com

Genetic Engineering: The design of chimeric antigen receptors (CARs) or T-cell receptors (TCRs) can be modified to enhance persistence. This includes the choice of co-stimulatory domains within a CAR construct, which can profoundly impact signaling and cell fate. frontiersin.org Furthermore, co-expressing supportive molecules like cytokines (e.g., IL-7, IL-15) can create a self-sustaining loop that promotes T-cell survival in the harsh TME. nih.gov

Broadening Anti-Tumor Immune Responses Beyond Single Epitopes

A significant challenge for therapies targeting a single epitope like MAGE-C1 (959-968) is the potential for tumor immune escape. Tumors are heterogeneous and can lose or downregulate the expression of the targeted antigen, rendering the specific T-cell therapy ineffective.

To counter this, future research is focused on broadening the anti-tumor immune response:

Epitope Spreading: An ideal immunotherapy would not only eliminate tumor cells expressing the initial target but also induce "epitope spreading." This phenomenon occurs when the initial destruction of tumor cells releases a cascade of other tumor-associated antigens, which are then picked up by antigen-presenting cells. This can lead to the priming of new T-cell responses against a broader range of tumor epitopes, creating a more comprehensive and durable anti-tumor attack.

Multi-Antigen Vaccines: A proactive approach to broadening the immune response is the development of vaccines that target multiple tumor-associated antigens (TAAs) simultaneously. For example, mRNA-based vaccines are being designed to encode several TAAs, including MAGE-C1, NY-ESO-1, and others, with the goal of eliciting a polyclonal and multi-specific T-cell response. mdpi.com This strategy reduces the risk of immune escape via single-antigen loss and increases the likelihood of a clinically meaningful response. mdpi.com

Development of Novel Methodologies for Epitope Discovery and Validation

While the MAGE-C1 (959-968) epitope is a known target, the landscape of potential tumor antigens is vast. nih.gov The advancement of high-throughput technologies is revolutionizing the discovery and validation of new epitopes that can be used for cancer immunotherapy. jpt.com

Emerging methodologies include:

Immunopeptidomics: This mass spectrometry-based approach allows for the direct identification of peptides presented by HLA molecules on the surface of tumor cells. This provides a direct snapshot of the antigens that are naturally processed and presented and are therefore recognizable by T-cells.

Genomic and Bioinformatic Pipelines: Integrated platforms that combine genomics, immunopeptidomics, and advanced bioinformatics are accelerating the discovery of novel tumor-specific antigens. epitopea.com For example, the CryptoMap™ platform has been used to identify a new class of "hidden" tumor antigens derived from what was previously considered non-coding or "junk" DNA. epitopea.com These non-mutated, aberrantly expressed antigens represent a rich source of shared targets for off-the-shelf immunotherapies. epitopea.com

Functional Validation Assays: Once potential epitopes are identified, jejich immunogenicity must be rigorously validated. This involves synthesizing the peptides and testing their ability to stimulate T-cell responses from healthy donors or cancer patients using assays like ELISpot, which measures cytokine release (e.g., IFN-γ). nih.gov

Table 2: Modern Epitope Discovery and Validation Pipeline

StepTechnology/MethodPurpose
Discovery Immunopeptidomics, Genomics, TranscriptomicsIdentification of a broad range of potential tumor-specific peptides. epitopea.com
Prioritization Bioinformatics, AI AlgorithmsFiltering and ranking of candidate epitopes based on predicted HLA binding, expression levels, and lack of expression in normal tissues. mdpi.com
Synthesis Peptide SynthesisCreation of synthetic peptides for functional testing. nih.gov
Validation ELISpot, Flow Cytometry (Pentamer Staining), T-cell Proliferation AssaysConfirmation of the ability of the peptide to be recognized by and to activate T-cells. nih.govnih.gov

Integration of MAGE-C1 (959-968) Research with Emerging Immunotherapy Modalities

The future of cancer therapy lies in rational combination strategies. nih.gov Integrating MAGE-C1 (959-968)-targeted therapies with other emerging immunotherapy modalities is essential to improve response rates and overcome resistance.

Key integration strategies include:

Combination with Immune Checkpoint Inhibitors: Combining MAGE-C1-targeted vaccines or adoptive T-cell therapies with checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 is a highly synergistic approach. frontiersin.org The targeted therapy works to increase the number of tumor-specific T-cells, while the checkpoint inhibitor works to unleash their full effector function within the immunosuppressive TME. frontiersin.org

mRNA Vaccine Platforms: MAGE-C1 can be incorporated into multi-antigen mRNA vaccines. mdpi.com These platforms offer rapid and scalable manufacturing and have shown the ability to induce potent T-cell responses. Combination trials are assessing mRNA vaccines encoding MAGE-C1 with checkpoint inhibitors to convert "cold" tumors into "hot" ones. mdpi.com

Artificial Intelligence (AI): AI is poised to transform immunotherapy by identifying complex biomarkers that predict patient response, optimizing combination therapies, and discovering novel therapeutic targets from vast datasets. mdpi.com AI algorithms could help select patients most likely to benefit from a MAGE-C1-targeted therapy or design personalized combination treatments. mdpi.com

Combination with Other Targeted Therapies: In certain cancers, combining MAGE-C1 immunotherapy with therapies targeting specific oncogenic pathways (e.g., BRAF/MEK inhibitors in melanoma) could provide a dual-pronged attack on the tumor, addressing both cell-intrinsic growth signals and immune evasion. nih.gov

By systematically addressing these challenges and embracing innovative research directions, the full therapeutic potential of targeting the MAGE-C1 (959-968) epitope can be realized, offering new hope for patients with melanoma and other MAGE-C1-expressing cancers.

Q & A

Q. How is Melanoma-associated antigen C1 (959-968) identified and validated in melanoma cells?

Methodological Answer:

  • Identification : Use mass spectrometry (MS) to detect the peptide sequence (ILFGISLREV) in melanoma cell lysates. MS parameters should include high-resolution fragmentation (e.g., Orbitrap) for accurate peptide matching .
  • Validation : Confirm expression via Western blot with antibodies specific to MAGE-C1. For quantitative analysis, employ ELISA kits validated for human MAGE-C1, ensuring cross-reactivity checks with related antigens (e.g., MAGE-A family) .

Q. What experimental models are suitable for studying MAGE-C1 (959-968) expression and function in vitro and in vivo?

Methodological Answer:

  • In vitro : Use melanoma cell lines (e.g., SK-MEL-28, A375) with CRISPR/Cas9-mediated knockout of MAGE-C1 to assess baseline expression via RT-PCR and immunohistochemistry (IHC). Co-culture assays with T-cells can evaluate antigen presentation .
  • In vivo : Subcutaneous xenograft models in immunodeficient mice (e.g., NSG) allow tumorigenicity studies. For immune interaction, humanized mouse models with engrafted PBMCs are recommended .

Advanced Research Questions

Q. How can researchers investigate the role of MAGE-C1 (959-968) in immune evasion mechanisms?

Methodological Answer:

  • Antigen Presentation Assays : Use flow cytometry to measure MHC-I presentation of the ILFGISLREV peptide in melanoma cells. Compare MHC-I levels in MAGE-C1-knockdown vs. wild-type cells .
  • T-cell Cytotoxicity : Co-culture peptide-pulsed dendritic cells with autologous T-cells. Quantify IFN-γ release via ELISpot to assess T-cell activation .

Q. What strategies resolve contradictions in MAGE-C1 (959-968)'s dual role in apoptosis and proliferation pathways?

Methodological Answer:

  • Context-Specific Knockdown : Use siRNA/shRNA in melanoma cells under varying stress conditions (e.g., UV radiation, chemotherapy). Assess apoptosis (Annexin V/PI staining) and proliferation (BrdU assay) .
  • Transcriptomic Profiling : Perform RNA-seq to identify differentially expressed genes (e.g., p53, Bcl-2) post-knockdown. Validate via qPCR and pathway enrichment analysis (e.g., KEGG) .

Q. How to design studies exploring MAGE-C1 (959-968) as a biomarker for therapeutic resistance?

Methodological Answer:

  • Retrospective Cohort Analysis : Collect FFPE tumor samples from melanoma patients treated with immune checkpoint inhibitors (e.g., anti-PD-1). Use IHC to correlate MAGE-C1 expression levels with progression-free survival (PFS) .
  • Multivariate Adjustment : Include variables like tumor mutational burden (TMB) and PD-L1 status in Cox regression models to isolate MAGE-C1’s prognostic impact .

Q. What methods elucidate structural interactions between MAGE-C1 (959-968) and ubiquitin ligases?

Methodological Answer:

  • Co-Immunoprecipitation (Co-IP) : Transfect melanoma cells with FLAG-tagged MAGE-C1 and HA-tagged E3 ligases (e.g TRIM28). Perform Co-IP followed by Western blot to confirm binding .
  • Structural Biology : Solve the crystal structure of the MAGE-C1/ligase complex using X-ray crystallography or cryo-EM. Mutagenesis (e.g., alanine scanning) can identify critical binding residues .

Data Contradiction Analysis

Q. How to address conflicting reports on MAGE-C1 (959-968)’s immunogenicity in preclinical vs. clinical studies?

Methodological Answer:

  • Preclinical Validation : Compare peptide immunogenicity in humanized mice vs. non-human primates to assess translational relevance. Monitor T-cell clonality via TCR sequencing .
  • Clinical Meta-Analysis : Aggregate data from Phase I/II trials targeting MAGE family antigens. Use random-effects models to quantify heterogeneity in response rates .

Key Research Tools

  • Antibodies : Validate specificity using MAGE-C1-null cell lines to avoid cross-reactivity with homologous antigens (e.g., MAGE-A2) .
  • Peptide Synthesis : Ensure >95% purity for in vivo immunization studies. Verify stability via HPLC and mass spectrometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.